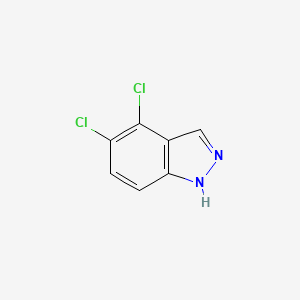
4,5-dichloro-1H-indazole
Overview
Description
4,5-Dichloro-1H-indazole is a chemical compound with the molecular weight of 187.03 . The IUPAC name for this compound is this compound .
Synthesis Analysis
The synthesis of indazole derivatives has been a topic of interest in medicinal chemistry due to their diverse biological activities . For instance, one method involves reacting 1,5-diaryl,4-acetyl cyclohexen-3-one with hydrazine hydrate and selected hydrazides . Another approach involves the use of transition metal-catalyzed reactions and reductive cyclization reactions .Molecular Structure Analysis
Indazoles are nitrogen-containing heterocyclic compounds bearing a bicyclic ring structure made up of a pyrazole ring and a benzene ring . They usually contain two tautomeric forms: 1H-indazole and 2H-indazole . The thermodynamic internal energy calculation of these tautomers points view 1H-indazole as the predominant and stable form over 2H-indazole .Chemical Reactions Analysis
The reactions of indazole derivatives can be influenced by various factors. For example, the reaction of 1H-indazole with formaldehyde in aqueous hydrochloric acid solutions has been studied .Physical And Chemical Properties Analysis
This compound is a solid substance at room temperature . It has a storage temperature of 2-8°C . The InChI code for this compound is 1S/C7H4Cl2N2/c8-5-1-2-6-4(7(5)9)3-10-11-6/h1-3H,(H,10,11) .Scientific Research Applications
Transient Receptor Potential A1 (TRPA1) Antagonists
4,5-dichloro-1H-indazole derivatives have been identified as potent and selective antagonists of the TRPA1 ion channel, which is a target for treating inflammatory pain. Optimization of the indazole ring system led to significant improvements in activity, highlighting the compound's potential in developing pain management therapies (Rooney et al., 2014).
Monoamine Oxidase B (MAO-B) Inhibitors
Indazole-carboxamides have emerged as highly potent, selective, and reversible inhibitors of MAO-B, showcasing the scaffold's relevance in neurodegenerative disease research. These compounds have demonstrated subnanomolar potency and a remarkable selectivity profile, offering insights into the design of new therapeutic agents (Tzvetkov et al., 2014).
Synthetic Methodologies
The development of new synthetic methodologies for indazoles, including this compound, plays a crucial role in medicinal chemistry. A palladium-catalyzed domino reaction has been reported for the synthesis of 2H-indazoles, demonstrating the versatility and importance of indazole scaffolds in drug discovery and chemical biology (Halland et al., 2009).
Crystal Structure Analysis
Understanding the crystal structure of indazole derivatives, including those substituted at the 4,5-position, is essential for drug design and material science applications. Studies on crystal structures provide insights into the physicochemical properties and potential bioactivity enhancements through molecular modifications (Hu Yong-zhou, 2008).
Medicinal Importance
This compound is part of the broader class of indazoles known for their wide range of biological and pharmaceutical applications. Indazoles have been identified with antimicrobial, anti-inflammatory, and anticancer properties, emphasizing the compound's significance in developing new therapeutic agents (Gaikwad et al., 2015).
Corrosion Inhibition
Indazole derivatives, including those based on this compound, have been explored as corrosion inhibitors for metals. These compounds form self-assembled monolayers on metal surfaces, providing protection against corrosion, which is vital in industrial applications (Qiang et al., 2018).
Mechanism of Action
Target of Action
4,5-Dichloro-1H-indazole is a derivative of the imidazole compound . Imidazole derivatives have been found to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . .
Mode of Action
It is known that imidazole derivatives interact with their targets in various ways, leading to a wide range of biological activities . For instance, some imidazole derivatives have been found to exhibit anti-tubercular activity against Mycobacterium tuberculosis .
Biochemical Pathways
Imidazole derivatives are known to interact with various biochemical pathways, leading to their diverse biological activities .
Result of Action
Imidazole derivatives are known to exhibit a wide range of biological activities, suggesting that they can have various molecular and cellular effects .
Safety and Hazards
The safety information for 4,5-dichloro-1H-indazole includes hazard statements H315, H319, and H335 . Precautionary statements include P261, P305, P351, and P338 . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed .
Future Directions
properties
IUPAC Name |
4,5-dichloro-1H-indazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2N2/c8-5-1-2-6-4(7(5)9)3-10-11-6/h1-3H,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEJQOQVDJFLFJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1NN=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




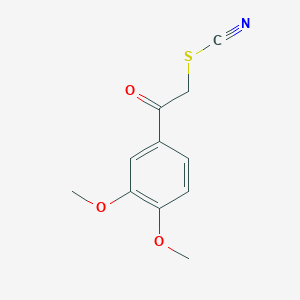

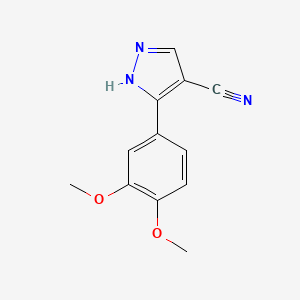

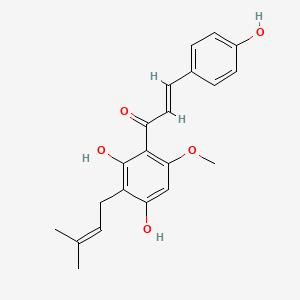
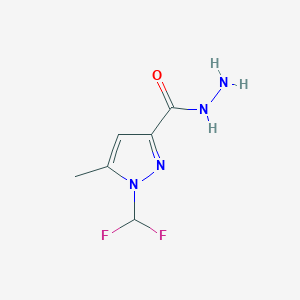


![[3-(3,4-Dichlorophenoxy)phenyl]sulfonyl chloride](/img/structure/B3025299.png)
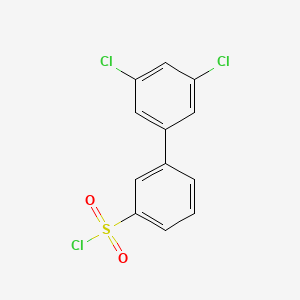

![4,16-Dibromo[2.2]paracyclophane](/img/structure/B3025303.png)
